PDE10A Enzymatic Potency: Mardepodect Hydrochloride versus TAK-063
Mardepodect hydrochloride (PF-2545920) inhibits recombinant PDE10A with an IC50 of 0.37 nM [1]. In the same assay format, the comparator PDE10A inhibitor TAK-063 (Balipodect) demonstrates an IC50 of 0.30 nM . The 0.07 nM difference in absolute potency is modest; however, the critical differentiation lies in the selectivity profile (see subsequent evidence item).
| Evidence Dimension | PDE10A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.37 nM |
| Comparator Or Baseline | TAK-063: 0.30 nM |
| Quantified Difference | 0.07 nM (TAK-063 is marginally more potent in this assay) |
| Conditions | Cell-free enzymatic assay using recombinant PDE10A |
Why This Matters
Absolute potency alone is an insufficient procurement criterion; selectivity margin and target engagement define the functional utility of a PDE10A inhibitor in complex biological systems.
- [1] Verhoest, P. R., et al. (2009). Discovery of a novel class of phosphodiesterase 10A inhibitors and identification of clinical candidate 2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920) for the treatment of schizophrenia. Journal of Medicinal Chemistry, 52(16), 5188–5196. View Source
